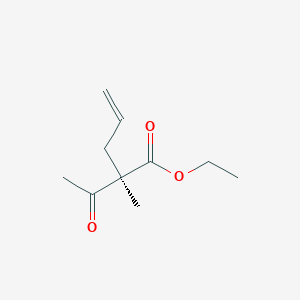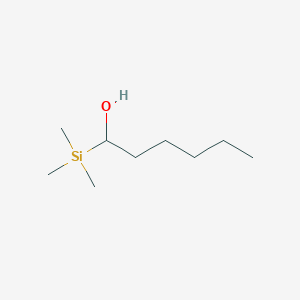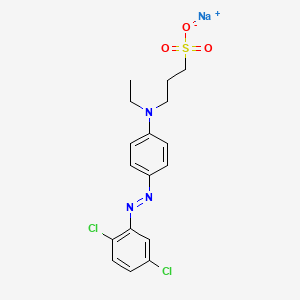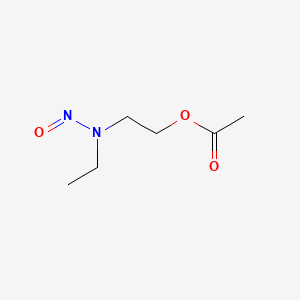
2-(Ethylnitrosoamino)ethanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylnitrosoamino)ethanol acetate is an organic compound with the molecular formula C6H12N2O3 It is a derivative of ethanolamine, where the amino group is substituted with an ethylnitroso group, and the hydroxyl group is esterified with acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylnitrosoamino)ethanol acetate typically involves the following steps:
N-Nitrosation: Ethanolamine is reacted with ethylnitrite in the presence of an acid catalyst to form 2-(Ethylnitrosoamino)ethanol.
Esterification: The resulting 2-(Ethylnitrosoamino)ethanol is then esterified with acetic anhydride or acetyl chloride under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the N-nitrosation and esterification steps.
Purification: The crude product is purified using distillation and recrystallization techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylnitrosoamino)ethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylnitrosoamino)ethanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-(Ethylnitrosoamino)ethanol acetate involves its interaction with cellular components:
Molecular Targets: The compound targets specific enzymes and receptors in cells, influencing their activity.
Pathways Involved: It affects pathways related to nitrosation and acetylation, leading to changes in cellular metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethylnitrosoamino)ethanol: The parent compound without the acetate group.
N-Nitroso-N-ethylurea: A structurally similar compound with different functional groups.
Ethanolamine derivatives: Compounds with similar ethanolamine backbones but different substituents.
Uniqueness
2-(Ethylnitrosoamino)ethanol acetate is unique due to its combination of nitroso and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
65986-78-9 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-[ethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C6H12N2O3/c1-3-8(7-10)4-5-11-6(2)9/h3-5H2,1-2H3 |
Clave InChI |
AHCPBURQVNYRRC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


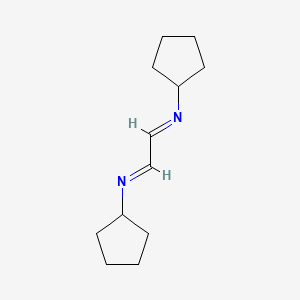
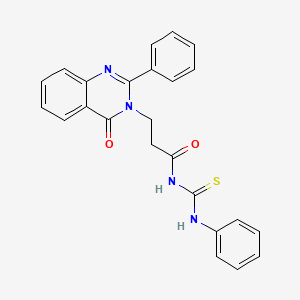


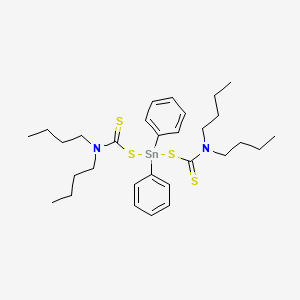
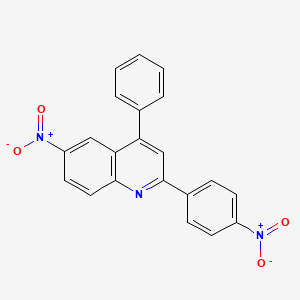

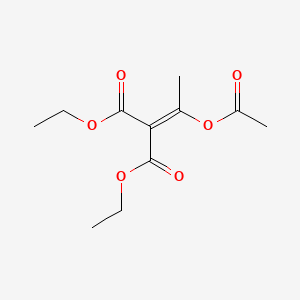
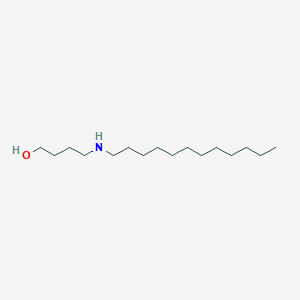
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
